molecular formula C15H15N5S B2747762 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine CAS No. 1396564-12-7

3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine

Cat. No.: B2747762
CAS No.: 1396564-12-7
M. Wt: 297.38
InChI Key: NIWASUHEHLAQFU-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is a heterocyclic compound that features a pyrazole ring and a pyridazine ring connected via a thioether linkage to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by the reaction of 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Formation of the Pyridazine Ring: The pyridazine ring is often synthesized through cyclization reactions involving hydrazine derivatives and dicarbonyl compounds.

    Thioether Linkage Formation: The final step involves the formation of the thioether linkage between the pyridazine and pyridine rings. This can be achieved by reacting the pyridazine derivative with a pyridine thiol under suitable conditions, often in the presence of a base and a solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thioether linkage, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrogen atoms in the pyrazole or pyridazine rings, potentially leading to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the nitrogen atoms in the heterocyclic rings.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine is used as a ligand in coordination chemistry. Its ability to coordinate with metal ions makes it valuable in the synthesis of metal complexes with potential catalytic properties.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its unique structure allows it to interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are explored for their therapeutic potential. The presence of multiple heterocyclic rings and functional groups allows for diverse interactions with biological macromolecules, potentially leading to the development of new pharmaceuticals.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its ability to form stable complexes with metals also makes it useful in catalysis and materials science.

Mechanism of Action

The mechanism of action of 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. The presence of multiple nitrogen atoms and a sulfur atom allows for hydrogen bonding, coordination with metal ions, and other interactions that contribute to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-Pyrazol-1-yl)pyridazine: Lacks the dimethyl and pyridin-3-ylmethyl groups, leading to different chemical and biological properties.

    6-(Pyridin-3-ylmethylthio)pyridazine: Similar structure but without the pyrazole ring, affecting its reactivity and applications.

    3,5-Dimethyl-1H-pyrazole: A simpler structure that serves as a building block for more complex compounds like 3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-((pyridin-3-ylmethyl)thio)pyridazine.

Uniqueness

The uniqueness of this compound lies in its combination of a pyrazole ring, a pyridazine ring, and a thioether linkage to a pyridine moiety. This structure provides a versatile platform for chemical modifications and interactions, making it valuable in various fields of research and industry.

Properties

IUPAC Name

3-(3,5-dimethylpyrazol-1-yl)-6-(pyridin-3-ylmethylsulfanyl)pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5S/c1-11-8-12(2)20(19-11)14-5-6-15(18-17-14)21-10-13-4-3-7-16-9-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIWASUHEHLAQFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)SCC3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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